1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE is a compound that features both butyldimethylsilyl and trimethylsilyl groups attached to a hydrazine backbone
Preparation Methods
The synthesis of 1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE typically involves the reaction of hydrazine derivatives with silylating agents. One common method includes the use of tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at controlled temperatures .
Chemical Reactions Analysis
1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Hydrolysis: The silyl groups can be cleaved under acidic or basic conditions to yield the corresponding hydrazine derivatives.
Scientific Research Applications
1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE has several applications in scientific research:
Chemistry: It is used as a protecting group for sensitive functional groups during multi-step organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE involves the interaction of its silyl groups with various molecular targets. The silyl groups can stabilize reactive intermediates, facilitate the formation of pentavalent silicon centers, and drive reactions through the formation of strong Si-F bonds. These interactions are crucial in protecting sensitive functional groups and enabling selective reactions .
Comparison with Similar Compounds
1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE can be compared with other silyl-protected hydrazines and silyl ethers. Similar compounds include:
- tert-Butyldimethylsilyl hydrazine
- Trimethylsilyl hydrazine
- tert-Butyldimethylsilyl ethers
- Trimethylsilyl ethers
The uniqueness of 1-(BUTYLDIMETHYLSILYL)-1-PHENYL-2-(TRIMETHYLSILYL)HYDRAZINE lies in its dual silyl protection, which provides enhanced stability and reactivity compared to single silyl-protected compounds .
Properties
CAS No. |
65644-05-5 |
---|---|
Molecular Formula |
C15H30N2Si2 |
Molecular Weight |
294.58 g/mol |
IUPAC Name |
1-[butyl(dimethyl)silyl]-1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C15H30N2Si2/c1-7-8-14-19(5,6)17(16-18(2,3)4)15-12-10-9-11-13-15/h9-13,16H,7-8,14H2,1-6H3 |
InChI Key |
NVNAROREQXRTAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)N(C1=CC=CC=C1)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.